molecular formula C19H25ClN2O2 B1493834 Cinchonine monohydrochloride hydrate CAS No. 312695-48-0

Cinchonine monohydrochloride hydrate

Cat. No. B1493834
CAS RN: 312695-48-0
M. Wt: 348.9 g/mol
InChI Key: BJPKGJFSLFTZSO-OPMVAYRNSA-N
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Description

Cinchonine monohydrochloride hydrate is a compound with the empirical formula C19H22N2O · HCl · xH2O . It has a molecular weight of 330.85 (anhydrous basis) . This compound is a derivative of Cinchonine, an alkaloid found in Cinchona officinalis, and exhibits antimalarial activity .


Molecular Structure Analysis

The SMILES string representation of this compound is OC@Hc3ccnc4ccccc34 . The InChI representation is 1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14?,18+,19-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a melting point of 208-218 °C . It is suitable for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques .

Scientific Research Applications

Crystal Structure and Molecular Geometry

  • Cinchonine compounds demonstrate specific geometrical and structural properties. For instance, the cinchoninium cation in cinchoninium L-tartrate tetrahydrate exhibits a typical geometry around the quinuclidinic N atom, indicating the mono-ionized form of the tartrate moiety. This molecular arrangement corresponds to one of the energy minima calculated for cinchona salts in the gas phase, highlighting its stable molecular configuration (Puliti et al., 2001).

Chemical Reactions and Catalysis

  • Cinchonine-based compounds have been used as a backbone in synthesizing phosphite compounds with diol substituents, demonstrating its versatility in chemical synthesis (Wang et al., 2009).
  • It is also involved in enantioselective catalysis, as seen in the preparation of 9-amino(9-deoxy)cinchona alkaloids, which are important in asymmetric synthesis (Brunner et al., 1995).

Spectroscopic Analysis

  • Spectroscopic methods like FT-Raman have been applied to study cinchonine in various solutions. These studies help understand the protonation effect and the behavior of cinchonine under different pH conditions, providing insights into its chemical properties (Wesetucha-Birczyńska, 1999).

Potential Therapeutic Applications

  • Some studies have explored the potential of cinchonine in treating diseases. For example, cinchonine tiglat ester compound demonstrated cytotoxic activity against MCF-7 breast cancer cells, suggesting its potential in cancer therapy (Khanifudin et al., 2018).
  • Another study showed that cinchonine could prevent high-fat-diet-induced obesity in mice by downregulating adipogenesis and adipose inflammation (Jung et al., 2012).

Molecular Recognition and Inclusion Behavior

  • The interaction between cinchonine and cyclodextrins has been studied, revealing the ability of cinchonine to form stable inclusion complexes. This finding is significant for enhancing the solubility and bioavailability of cinchonine for potential therapeutic applications (Wen et al., 2004).

Apoptotic Effects in Cancer Treatment

  • Cinchonine has been found to activate endoplasmic reticulum stress-induced apoptosis in human liver cancer cells, highlighting its potential as a therapeutic agent for liver cancer treatment (Jin et al., 2018).

Safety and Hazards

Cinchonine monohydrochloride hydrate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing .

Biochemical Analysis

Biochemical Properties

Cinchonine monohydrochloride hydrate plays a significant role in biochemical reactions, particularly in the context of reversing multidrug resistance. It interacts with P-glycoprotein, a membrane protein that pumps drugs out of cells, thereby reducing their efficacy. By inhibiting P-glycoprotein, this compound increases the intracellular concentration of chemotherapeutic agents, enhancing their effectiveness

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit potassium channels in certain cell types, leading to changes in cellular function . In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with P-glycoprotein, leading to the inhibition of drug efflux and increased intracellular drug concentration Additionally, it binds to various biomolecules, potentially altering their function and activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of P-glycoprotein activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively reverse multidrug resistance without causing significant toxicity. At higher doses, it may cause adverse effects such as prolonged cardiac repolarization . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes hydroxylation and subsequent methylation, similar to other quinoline alkaloids . These metabolic transformations are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH.H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H;1H2/t13-,14-,18+,19-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPKGJFSLFTZSO-OPMVAYRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662771
Record name (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206986-88-1, 312695-48-0, 5949-11-1
Record name Cinchonan-9-ol, monohydrochloride, hydrate, (9S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206986-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinchonan-9(S)-ol monohydrochloride
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Record name Cinchonine monohydrochloride hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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